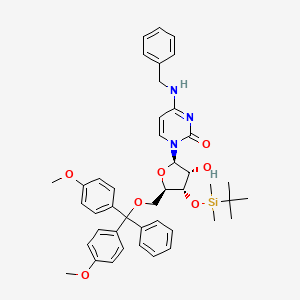
N4-Benzyl-3'-O-t-butyldiMethylsilyl-5'-O-(4,4'-diMethoxytrityl)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine is a complex chemical compound featuring benzyl, t-butyldimethylsilyl, and dimethoxytrityl groups attached to a cytidine molecule. This compound is often used in the field of nucleoside chemistry and has applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine typically involves multiple steps of organic synthesis The process begins with the protection of the hydroxyl groups of cytidine using t-butyldimethylsilyl chlorideThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cytidine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified nucleosides .
Scientific Research Applications
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzyl and dimethoxytrityl groups provide steric hindrance, affecting the compound’s interaction with enzymes and other molecular targets. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Similar in structure but lacks the t-butyldimethylsilyl group.
N4-Benzyl-2’,3’-di-O-(t-butyldimethylsilyl)-5’-O-(4,4’-dimethoxytrityl)-N4-methylcytidine: Contains additional silyl groups and a methyl group at the N4 position.
Uniqueness
N4-Benzyl-3’-O-t-butyldiMethylsilyl-5’-O-(4,4’-diMethoxytrityl)cytidine is unique due to its specific combination of protective groups, which makes it particularly useful in nucleoside chemistry. The presence of the t-butyldimethylsilyl and dimethoxytrityl groups provides enhanced stability and selectivity in various chemical reactions .
Properties
Molecular Formula |
C43H51N3O7Si |
|---|---|
Molecular Weight |
750.0 g/mol |
IUPAC Name |
4-(benzylamino)-1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C43H51N3O7Si/c1-42(2,3)54(6,7)53-39-36(52-40(38(39)47)46-27-26-37(45-41(46)48)44-28-30-14-10-8-11-15-30)29-51-43(31-16-12-9-13-17-31,32-18-22-34(49-4)23-19-32)33-20-24-35(50-5)25-21-33/h8-27,36,38-40,47H,28-29H2,1-7H3,(H,44,45,48)/t36-,38-,39-,40-/m1/s1 |
InChI Key |
BMGDHPHQWLRISW-BAYOHDFESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















